5-Bromo-2-isopropoxypyrimidine
Overview
Description
5-Bromo-2-isopropoxypyrimidine is a heterocyclic organic compound with the molecular formula C7H9BrN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of a bromine atom at position 5 and an isopropoxy group at position 2
Mechanism of Action
Target of Action
5-Bromo-2-isopropoxypyrimidine is a synthetic halogenated pyrimidine analog . Its primary targets are the biochemical pathways involved in DNA synthesis . It is used as an exogenous marker of DNA synthesis .
Mode of Action
The compound interacts with its targets by being incorporated into replicating DNA . This is achieved through the introduction of monoclonal antibodies against this compound, which allows for the immunodetection of this synthesized bromine-tagged base analogue into replicating DNA .
Biochemical Pathways
This compound affects the biochemical pathways involved in DNA synthesis . It is used in Suzuki–Miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s interaction with its targets results in changes in these pathways, influencing the process of transmetalation .
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.18 to 2.61 , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the process of DNA synthesis . Its incorporation into replicating DNA allows for the tracking of cell proliferation and differentiation . Due to its toxicity, its incorporation into replicating dna can have adverse consequences on the generation, survival, and settled patterns of cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Bromo-2-isopropoxypyrimidine are not fully understood yet. Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be complex and may involve covalent bonding, hydrogen bonding, or van der Waals forces .
Cellular Effects
Pyrimidine derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models
Metabolic Pathways
Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropoxypyrimidine can be achieved through several methods. One common approach involves the bromination of 2-isopropoxypyrimidine. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring.
Another method involves the use of 2-bromopyrimidine as a starting material. The 2-bromopyrimidine is reacted with isopropyl alcohol in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically conducted under reflux conditions to facilitate the substitution of the bromine atom with the isopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or substitution reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isopropoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl boronic acids.
Oxidation and Reduction Reactions: The isopropoxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkyl halides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with ligands like triphenylphosphine. Reactions are conducted in solvents like tetrahydrofuran (THF) or toluene under an inert atmosphere.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction.
Major Products Formed
Substitution Reactions: Products include 5-amino-2-isopropoxypyrimidine, 5-thio-2-isopropoxypyrimidine, and various alkyl-substituted derivatives.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Oxidation and Reduction: Products include 2-isopropoxy-5-pyrimidinone and 2-isopropoxypyrimidine.
Scientific Research Applications
5-Bromo-2-isopropoxypyrimidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly in the design of inhibitors for specific enzymes or receptors.
Material Science: It is employed in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyrimidine: Similar structure with a methoxy group instead of an isopropoxy group.
5-Bromo-2-ethoxypyrimidine: Similar structure with an ethoxy group instead of an isopropoxy group.
2-Isopropoxy-5-chloropyrimidine: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
5-Bromo-2-isopropoxypyrimidine is unique due to the presence of both a bromine atom and an isopropoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for selective reactions and interactions that are not possible with other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBHDGQMLLXGDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557876 | |
Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121487-12-5 | |
Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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